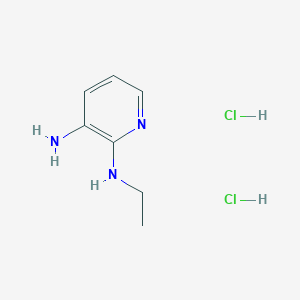

2-N-ethylpyridine-2,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

2-N-ethylpyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-9-7-6(8)4-3-5-10-7;;/h3-5H,2,8H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLLFQDQWRRCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197720-71-0 | |

| Record name | N2-ethylpyridine-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-ethylpyridine-2,3-diamine dihydrochloride typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-N-ethylpyridine-2,3-diamine dihydrochloride involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The process is monitored using advanced analytical techniques such as NMR, HPLC, and LC-MS to ensure the quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-N-ethylpyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2-N-ethylpyridine-2,3-diamine dihydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 2-N-ethylpyridine-2,3-diamine dihydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-ethylpyridine-2,3-dione, while reduction reactions may produce N-ethylpyridine-2,3-diamine.

Scientific Research Applications

Medicinal Chemistry

2-N-ethylpyridine-2,3-diamine dihydrochloride has shown promise as a pharmaceutical intermediate. Its derivatives are being investigated for their potential as:

- Antimicrobial Agents: Studies indicate that compounds derived from this structure exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

- Antiviral Agents: Research has explored its potential as an inhibitor of viral entry mechanisms, particularly in HIV research.

Biochemical Research

The compound is utilized in enzyme inhibition studies. It selectively inhibits specific enzymes involved in metabolic pathways critical for microbial survival. This property makes it a valuable tool in biochemical assays aimed at understanding enzyme function and regulation.

Material Science

Due to its unique chemical structure, 2-N-ethylpyridine-2,3-diamine dihydrochloride is being explored for applications in:

- Corrosion Inhibition: Studies have demonstrated its effectiveness as an organic corrosion inhibitor in various industrial applications.

| Concentration (M) | Corrosion Inhibition Efficiency (%) |

|---|---|

| 0.001 | 45 |

| 0.002 | 81.89 |

Antimicrobial Efficacy Study

A comprehensive study conducted by Anwar et al. demonstrated that the incorporation of 2-N-ethylpyridine-2,3-diamine dihydrochloride into antibiotic formulations significantly enhanced their efficacy against resistant bacterial strains.

Enzyme Interaction Research

Research published in prominent journals highlighted the compound's role as a selective inhibitor of enzymes such as dihydrofolate reductase, showcasing its potential for developing novel therapeutic agents targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 2-N-ethylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The table below summarizes structurally related pyridine-2,3-diamine dihydrochloride derivatives, highlighting substituents, molecular formulas, and applications:

*Inferred molecular formula based on analogs.

Key Observations:

Steric Hindrance: Bulky substituents (e.g., 4-fluorophenyl in ) may reduce reactivity but enhance target binding in medicinal applications. Electronic Effects: Methoxy groups (HC Blue No.7) donate electron density, altering reactivity in coupling reactions compared to ethyl or aryl groups .

Applications: Hair Dyes: HC Blue No.7’s methoxy and methyl groups optimize solubility and colorfastness in cosmetic formulations . Pharmaceuticals: Fluorophenyl and piperidinyl derivatives () suggest roles in kinase inhibitors or GPCR-targeting drugs, where aromatic and heterocyclic groups enhance binding.

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are absent in the evidence, trends can be inferred:

- Solubility : Hydrochloride salts generally exhibit high water solubility. Bulky hydrophobic groups (e.g., 4-fluorophenyl) may reduce solubility compared to smaller substituents (methyl, ethyl).

- Stability : Electron-withdrawing groups (e.g., fluorine in ) enhance stability against oxidation, whereas electron-donating groups (methoxy in ) may increase susceptibility.

Biological Activity

2-N-ethylpyridine-2,3-diamine dihydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 2-N-ethylpyridine-2,3-diamine dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may exhibit the following mechanisms:

- Receptor Binding : It is hypothesized that the compound binds to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which could lead to increased levels of monoamines in the synaptic cleft, affecting mood and cognition.

- Antimicrobial Activity : Some studies suggest that pyridine derivatives possess antimicrobial properties, which may be relevant for therapeutic applications against bacterial infections.

Biological Activities

The biological activities associated with 2-N-ethylpyridine-2,3-diamine dihydrochloride include:

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of pyridine derivatives similar to 2-N-ethylpyridine-2,3-diamine dihydrochloride:

Table 1: Summary of Biological Activities of Pyridine Derivatives

Research Findings

- Antimicrobial Studies : A study demonstrated that certain pyridine derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than conventional antibiotics against resistant strains of bacteria .

- Neuropharmacological Effects : Research indicated that compounds similar to 2-N-ethylpyridine could alter behavior in animal models through their action on serotonin receptors .

- Cytotoxicity Assessments : In vitro studies have shown that some pyridine-based compounds possess cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-N-ethylpyridine-2,3-diamine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine-diamine derivatives often involves multi-step processes. For example, click chemistry (CuAAC reactions) followed by deprotection with HCl has been used to synthesize structurally similar dihydrochloride compounds (e.g., triazole derivatives) with yields exceeding 95% . Key variables include reagent stoichiometry, temperature (e.g., room temperature for click reactions), and acidic conditions for deprotection. Parallel optimization via Design of Experiments (DoE) is recommended to maximize yield and purity.

Q. How can researchers characterize the purity and structural integrity of 2-N-ethylpyridine-2,3-diamine dihydrochloride?

- Methodological Answer : Analytical techniques such as HPLC (for purity assessment), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight validation) are critical. For example, PubChem data for related dihydrochloride compounds include InChI keys and SMILES strings, which can be cross-referenced with experimental results . Impurity profiling using ion chromatography may also be necessary if residual salts or byproducts are detected .

Q. What are the stability considerations for storing 2-N-ethylpyridine-2,3-diamine dihydrochloride in laboratory settings?

- Methodological Answer : Hygroscopic dihydrochloride salts require storage in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies on analogous compounds suggest refrigeration (2–8°C) in desiccated environments . Long-term stability should be monitored via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving 2-N-ethylpyridine-2,3-diamine dihydrochloride be elucidated, particularly in substitution or redox reactions?

- Methodological Answer : Mechanistic studies may employ isotopic labeling (e.g., ¹⁵N for tracking amine groups) or kinetic profiling (e.g., monitoring intermediates via time-resolved NMR). For redox reactions, cyclic voltammetry can identify electron transfer steps, while computational methods (DFT calculations) predict reactive sites . For example, oxidation of similar diamine derivatives produces hydroxylamines or oxides, depending on the oxidizing agent (e.g., KMnO₄ vs. H₂O₂) .

Q. What strategies resolve contradictions in biological activity data for 2-N-ethylpyridine-2,3-diamine dihydrochloride across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., buffer pH affecting solubility or cell permeability). Systematic controls include:

- Validating compound stability under assay conditions (e.g., LC-MS to confirm integrity).

- Using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Referencing structurally similar compounds, such as LSD1 inhibitors like bomedemstat dihydrochloride, which require precise methylation state analysis (H3K4/H3K9 markers) .

Q. How can researchers identify and quantify trace impurities in 2-N-ethylpyridine-2,3-diamine dihydrochloride batches?

- Methodological Answer : Advanced chromatographic methods, such as UHPLC-MS/MS with charged aerosol detection (CAD), are recommended for low-abundance impurities. For example, EP/Ph. Eur. guidelines for related pharmaceuticals mandate identification of impurities down to 0.1% using reference standards (e.g., alkylated byproducts or residual solvents) . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) may also be employed .

Q. What role does 2-N-ethylpyridine-2,3-diamine dihydrochloride play in modulating enzyme kinetics, and how can this be experimentally validated?

- Methodological Answer : Enzymatic assays (e.g., fluorometric or calorimetric) can assess inhibition/activation kinetics. For instance, LSD1 inhibitors like bomedemstat dihydrochloride increase H3K4 methylation, which can be quantified via Western blot or ELISA . Pre-incubation with the compound under varying pH and temperature conditions helps differentiate competitive vs. non-competitive inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.